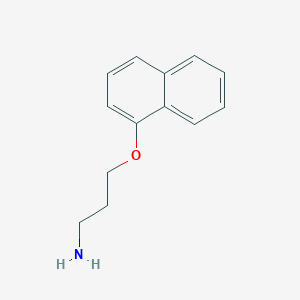

3-(Naphthalen-1-yloxy)propan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-naphthalen-1-yloxypropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c14-9-4-10-15-13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8H,4,9-10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZFFMGFSKCIBAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30561710 | |

| Record name | 3-[(Naphthalen-1-yl)oxy]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58477-93-3 | |

| Record name | 3-[(Naphthalen-1-yl)oxy]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Enantioselective Approaches

Reductive Amination Strategies for 3-(Naphthalen-1-yloxy)propan-1-amine Synthesis

Reductive amination, or reductive alkylation, stands as a cornerstone for the synthesis of amines from carbonyl compounds. chemrxiv.org This methodology is frequently employed for the preparation of this compound from its aldehyde precursor, 3-(naphthalen-1-yloxy)propanal. The process is valued for its efficiency and the ability to form the target amine in a one-pot reaction. chemrxiv.org

The synthesis of this compound via reductive amination commences with the reaction between 3-(naphthalen-1-yloxy)propanal and an amine source, typically ammonia (B1221849), to form an imine intermediate. chemrxiv.orgnih.gov This initial condensation is a reversible reaction. The formed imine is then reduced in situ by a selective reducing agent to yield the final primary amine. rsc.org The choice of reducing agent is critical to the success of the reaction, as it must selectively reduce the imine in the presence of the starting aldehyde. mdpi.com

The general mechanism proceeds as follows:

Imine Formation: The nucleophilic nitrogen of ammonia attacks the electrophilic carbonyl carbon of 3-(naphthalen-1-yloxy)propanal, forming a hemiaminal intermediate.

Dehydration: The hemiaminal undergoes dehydration to form the corresponding imine. This step is often favored by neutral to weakly acidic conditions. chemrxiv.org

Reduction: A hydride-based reducing agent or catalytic hydrogenation reduces the C=N double bond of the imine to a C-N single bond, furnishing the target this compound.

Several reducing agents have been optimized for this transformation. Sodium cyanoborohydride (NaBH₃CN) is a classic choice due to its mild nature and its ability to selectively reduce imines over aldehydes at neutral or weakly acidic pH. chemrxiv.orgmdpi.com Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is another effective reagent, often used in aprotic solvents like dichloromethane (B109758) (DCE). rsc.org For greener protocols, sodium borohydride (B1222165) (NaBH₄) can be used, often in combination with an activator or under specific conditions where imine formation is allowed to complete before the reductant is added. rsc.orgbme.hu

Table 1: Optimized Reducing Agents for Reductive Amination

| Reducing Agent | Typical Solvent | Key Characteristics |

|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Selective for imines over carbonyls; reactions can be slow; generates toxic cyanide waste. chemrxiv.orgrsc.org |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCE), Tetrahydrofuran (THF) | Mild and effective; moisture-sensitive; does not require acidic catalysis. rsc.org |

| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Less expensive; can reduce parent aldehyde, requiring careful reaction control (e.g., pre-formation of imine). rsc.orgbme.hu |

For industrial-scale synthesis, process safety, cost-effectiveness, and environmental impact are paramount. While borohydride reagents are effective at the lab scale, their use in large quantities raises concerns about cost and the generation of significant waste streams. rsc.org Consequently, catalytic hydrogenation is often the preferred industrial method for reductive amination. rsc.orgbme.hu

This approach uses high-pressure hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst. rsc.org The reaction is highly atom-economical, with water being the only stoichiometric byproduct. Catalysts such as Raney Nickel, Palladium on carbon (Pd/C), or Rhodium on alumina (B75360) are commonly used. bme.hu The process involves mixing the aldehyde, an ammonia source (often aqueous or methanolic ammonia), and the catalyst in a suitable solvent within a high-pressure reactor (autoclave), which is then pressurized with hydrogen.

A significant challenge in the catalytic hydrogenation route is managing selectivity. The primary amine product can itself react with the starting aldehyde to form a secondary amine, which can then be reduced. To minimize the formation of this and other byproducts, reaction conditions such as temperature, pressure, catalyst loading, and the concentration of ammonia are carefully optimized. bme.hu The use of excess ammonia can shift the equilibrium to favor primary amine formation.

Friedel-Crafts Based Functionalization and Subsequent Transformations

An alternative synthetic route leverages the Friedel-Crafts reaction to functionalize the naphthalene (B1677914) ring system, followed by a series of transformations to build the aminopropyl side chain. This strategy can proceed via either alkylation or acylation.

The Friedel-Crafts reaction on naphthalene can yield two possible regioisomers: substitution at the C1 (alpha) or C2 (beta) position. The distribution of these isomers is influenced by several factors, including the nature of the alkylating or acylating agent, the catalyst, the solvent, and the reaction temperature.

In the context of synthesizing this compound precursors, one could envision a Friedel-Crafts acylation with a three-carbon acyl halide like 3-chloropropionyl chloride, or an alkylation with an agent like 3-halopropanenitrile.

Kinetic vs. Thermodynamic Control: For Friedel-Crafts acylation, substitution at the alpha-position is generally faster and thus kinetically favored. However, the resulting alpha-substituted product is often more sterically hindered than the beta-isomer. Under conditions that allow for equilibration (higher temperatures, longer reaction times), the more stable, less sterically hindered beta-isomer can become the major product (thermodynamic control). stackexchange.com

Steric Hindrance: When using bulkier alkylating agents, substitution is often directed to the less sterically encumbered beta-position. stackexchange.com For smaller reagents, alpha-substitution is common. stackexchange.com

Byproduct Management: The primary byproducts are the undesired regioisomer and poly-alkylated naphthalenes. google.com Controlling the stoichiometry (using an excess of naphthalene) can minimize poly-alkylation. Separating the alpha and beta isomers can be challenging and typically requires chromatography or crystallization. Zeolite catalysts have been explored to improve selectivity towards specific isomers in industrial settings. rsc.orgdicp.ac.cn

Table 2: Factors Influencing Regioselectivity in Naphthalene Friedel-Crafts Reactions

| Factor | Favors α-Substitution (Kinetic Product) | Favors β-Substitution (Thermodynamic Product) |

|---|---|---|

| Temperature | Lower temperatures | Higher temperatures |

| Reaction Time | Shorter times | Longer times |

| Alkylating/Acylating Agent | Smaller, more reactive agents stackexchange.com | Bulkier agents, conditions allowing for rearrangement stackexchange.com |

| Catalyst | Milder Lewis acids | Stronger Lewis acids, catalysts promoting isomerization |

A common pathway in this synthetic family involves the creation of a nitrile intermediate, such as 3-(naphthalen-1-yl)propanenitrile (B13131938) or 3-(naphthalen-1-yloxy)propanenitrile. The subsequent reduction of the nitrile group to a primary amine is a critical step.

Catalytic hydrogenation is the most prevalent industrial method for this transformation. bme.hu The reaction is challenging because the intermediate imine can react with the product primary amine, leading to the formation of secondary and tertiary amines as significant byproducts. rsc.orgbme.hu

Several catalyst systems have been developed to enhance selectivity for the primary amine:

Raney Nickel and Cobalt: These are traditional, cost-effective catalysts, often used in the presence of ammonia to suppress secondary amine formation. bme.hu

Palladium and Rhodium: Noble metal catalysts, such as Pd/C, can offer high activity under milder conditions. nih.govbme.hu

Iron-based Catalysts: More recently, complexes based on earth-abundant and less toxic iron have been developed for the selective homogeneous hydrogenation of nitriles to primary amines. rsc.org

The choice of solvent (e.g., alcohols, ethers) and additives (e.g., ammonia, bases) is crucial for achieving high selectivity. bme.hu Continuous-flow hydrogenation systems are also being implemented to improve safety, efficiency, and catalyst lifetime on an industrial scale. chemrxiv.orgnih.gov

Table 3: Catalyst Systems for Selective Nitrile Hydrogenation to Primary Amines

| Catalyst System | Typical Conditions | Advantages/Disadvantages |

|---|---|---|

| Raney Ni / NH₃ | High H₂ pressure, elevated temperature | Cost-effective; requires basic additives to suppress byproduct formation. bme.hu |

| Pd/C | Mild H₂ pressure and temperature | High activity, good functional group tolerance; higher cost than base metals. nih.gov |

| Fe-PNP Pincer Complex | Homogeneous, H₂ pressure | Uses earth-abundant metal; avoids heterogeneous catalyst issues; catalyst/product separation can be complex. rsc.org |

Rhodium-Catalyzed Hydroaminomethylation for Enantioselective Synthesis

Hydroaminomethylation is an atom-economical process that converts an alkene into a one-carbon-longer amine by reacting it with syngas (a mixture of H₂ and CO) and an amine. rsc.org Rhodium is often the metal of choice for this transformation due to its high catalytic activity. rsc.org While specific literature detailing the synthesis of this compound via this method is not prominent, the principles can be applied by analogy to similar structures.

A plausible enantioselective synthesis could start from 1-(allyloxy)naphthalene. The hydroaminomethylation of this substrate would involve a tandem hydroformylation-reductive amination sequence.

Hydroformylation: The rhodium catalyst first promotes the hydroformylation of the terminal double bond of 1-(allyloxy)naphthalene with syngas to form an aldehyde intermediate. The regioselectivity of this step is crucial. To obtain the desired 3-(naphthalen-1-yloxy)propanal intermediate, linear-selective hydroformylation is required.

Condensation and Reduction: The in-situ-generated aldehyde then reacts with ammonia, and the resulting imine is subsequently hydrogenated by the same catalyst system.

The key to achieving high enantioselectivity lies in the use of chiral ligands coordinated to the rhodium center. The development of specialized phosphorus-based ligands, such as tetraphosphorus (B14172348) ligands, has been shown to provide excellent control over both regioselectivity (linear vs. branched product) and enantioselectivity in the hydroaminomethylation of styrenes to yield 3-arylpropylamines. rsc.orgnih.gov This provides a strong precedent for achieving a similar outcome with an aryloxy-substituted alkene.

This advanced methodology offers a direct route to chiral amines from simple alkenes, representing a highly efficient and elegant synthetic strategy. However, direct asymmetric hydroaminomethylation remains a challenging field, and developing a specific catalyst system for 1-(allyloxy)naphthalene would require significant research and optimization. rsc.org

Chiral Ligand Design and Enantiomeric Excess Optimization

The asymmetric hydrogenation of prochiral ketones represents a powerful strategy for establishing the chiral center in precursors to 3-aryloxypropanamines. The design of chiral ligands for transition metal catalysts, primarily ruthenium (Ru) and iridium (Ir), is pivotal in achieving high enantioselectivity.

Key to this approach is the use of chiral diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives (e.g., Tol-BINAP, Xyl-BINAP), in combination with chiral diamine ligands (e.g., DPEN, DAIPEN). nih.govscientificlabs.co.uk These Ru(II) complexes, often featuring an η⁶-arene, have demonstrated high catalytic activity and enantioselectivity in the hydrogenation of a wide array of ketones. nih.gov The chiral environment is highly tunable by modifying the combination of the diphosphine and diamine ligands. nih.gov The mechanism is proposed to proceed through a six-membered pericyclic transition state, where a hydride on the ruthenium and a proton from the NH₂ group of the diamine ligand are transferred concertedly to the carbonyl group of the ketone. scientificlabs.co.uk This metal-ligand bifunctional catalysis occurs in the outer coordination sphere of the 18-electron RuH₂ complex, without direct interaction between the carbonyl oxygen and the metal center. scientificlabs.co.uk

More recently, chiral spiro iridium catalysts, particularly those with PNN ligands containing a C5-substituted chiral oxazoline (B21484) unit, have shown exceptional performance in the asymmetric hydrogenation of related α-aryloxy lactones, achieving high yields and enantiomeric excesses (ee) of 91–96%. acs.org This suggests their potential applicability to the synthesis of chiral alcohols as precursors for this compound.

The optimization of enantiomeric excess is a critical aspect of these synthetic routes. High-throughput screening methods, utilizing fluorescence-based assays, have been developed to rapidly evaluate the enantiomeric excess of chiral amines and alcohols. nih.gov These techniques facilitate the rapid screening of combinatorial libraries of chiral catalysts and auxiliaries to identify the optimal conditions for asymmetric transformations. nih.gov The enantiomeric excess (ee) is a measure of the purity of a chiral substance and is defined as the absolute difference between the mole fractions of the two enantiomers. masterorganicchemistry.com

Table 1: Enantioselective Hydrogenation of Prochiral Ketones with Chiral Ru and Ir Catalysts

| Catalyst/Ligand System | Substrate Type | Product | Yield (%) | ee (%) | Reference |

| (S)-XylBINAP/(S)-DAIPEN–Ru | Simple Ketones | Chiral Alcohols | Quantitative | up to >99 | nih.gov |

| (S)-TolBINAP/(R)-DMAPEN–Ru | Aryl Vinyl Ketones | Chiral Allylic Alcohols | High | High | nih.gov |

| (Sa,S)-Ir-Spiro-5-OAP | α-Aryloxy Lactones | Chiral 3-Aryloxy Tetrahydrofurans | 39-92 | 91-96 | acs.org |

| Rh-ZhangPhos | β-Ketoenamides | Chiral β-Amino Ketones | High | up to 99 | researchgate.net |

Stereochemical Control in Olefin Substrate Reactions

The stereoselective functionalization of olefins presents an alternative and powerful approach to the synthesis of chiral amines. Palladium-catalyzed allylic amination reactions, for instance, allow for the introduction of a nitrogen-containing group at the allylic position of an alkene with control over regioselectivity and, in some cases, stereoselectivity. organic-chemistry.org The use of bidentate phosphine (B1218219) ligands in combination with a palladium catalyst can facilitate the intermolecular oxidative amination of unactivated olefins with primary aliphatic amines, yielding secondary allylic amines with high regio- and stereoselectivity. organic-chemistry.org

Another strategy involves the regioselective hydrosilylation of propargylic amines to furnish stereochemically defined allylic amines. A PtCl₂/XantPhos catalyst system has been shown to be effective for this transformation, providing multifunctional allylic amines that can serve as versatile intermediates. qub.ac.uk These allylic amines, possessing two distinct functional handles, can be further elaborated, for example, into multifunctional aziridines. qub.ac.uk While direct application to this compound from an olefin precursor is not extensively documented in the reviewed literature, these methods highlight the potential for stereochemical control in the synthesis of complex amine structures from olefinic starting materials.

Multi-Step Synthesis Pathways from Naphthyl Ketones

A common and logical synthetic route to this compound and its derivatives commences with a naphthyl ketone precursor. This multi-step pathway typically involves the formation of a β-amino ketone, followed by reduction and subsequent functional group interconversions.

A classical approach involves the Mannich reaction of a naphthyl ketone, such as 1'-acetonaphthone, with formaldehyde (B43269) and dimethylamine (B145610) hydrochloride to yield the corresponding 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one. nih.gov This reaction proceeds via the formation of an Eschenmoser's salt-like intermediate and provides the β-amino ketone in good yield. nih.gov

Keto Reduction and Mitsunobu Reaction for Azide (B81097) Formation

The subsequent step involves the reduction of the keto group in the β-amino ketone to a hydroxyl group. This can be achieved using various reducing agents. Following the reduction to the corresponding amino alcohol, the synthesis proceeds with the conversion of the hydroxyl group to an azide. The Mitsunobu reaction is a particularly effective method for this transformation, as it typically proceeds with a clean inversion of stereochemistry at the alcohol center. organic-chemistry.orgnih.gov

In a typical Mitsunobu reaction for azide formation, the alcohol is treated with triphenylphosphine (B44618) (PPh₃), a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), and a source of azide, commonly diphenylphosphoryl azide (DPPA). qub.ac.uklookchem.com The reaction mechanism involves the initial formation of a betaine (B1666868) from the reaction of PPh₃ and DEAD, which then protonates the alcohol. The resulting alkoxyphosphonium salt is a good leaving group and is subsequently displaced by the azide anion in an Sₙ2 fashion. organic-chemistry.org This stereospecific conversion of an alcohol to an azide is a cornerstone in the synthesis of chiral amines. researchgate.net

Staudinger Reaction for Primary Amine Generation

The final step in this synthetic sequence is the reduction of the azide to the primary amine. The Staudinger reaction is a mild and highly efficient method for this transformation, offering an alternative to hydrogenation which might affect other functional groups. wikipedia.orgorganic-chemistry.org The reaction involves treating the organic azide with a phosphine, most commonly triphenylphosphine (PPh₃). wikipedia.org

The mechanism of the Staudinger reaction begins with the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, leading to the formation of a phosphazide (B1677712) intermediate. This intermediate then loses a molecule of dinitrogen (N₂) to form an iminophosphorane (aza-ylide). wikipedia.orgorganic-chemistry.org Subsequent hydrolysis of the iminophosphorane in the presence of water yields the desired primary amine and triphenylphosphine oxide as a byproduct. researchgate.netwikipedia.org The reaction is generally high-yielding and tolerates a wide variety of functional groups. nih.gov

Table 2: Key Reactions in the Multi-Step Synthesis of this compound

| Reaction Step | Reagents & Conditions | Intermediate/Product | Key Features | Reference(s) |

| Mannich Reaction | 1'-Acetonaphthone, Paraformaldehyde, Dimethylamine HCl, EtOH, reflux | 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one | Forms β-amino ketone precursor | nih.gov |

| Keto Reduction | e.g., NaBH₄, MeOH | 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-ol | Reduction of ketone to alcohol | - |

| Mitsunobu Reaction | Alcohol, PPh₃, DIAD/DEAD, DPPA, THF | 1-(3-Azidopropoxy)naphthalene | Inversion of stereochemistry | organic-chemistry.orgqub.ac.uknih.govlookchem.com |

| Staudinger Reaction | Azide, PPh₃, H₂O/THF | This compound | Mild reduction of azide to amine | nih.govresearchgate.netwikipedia.orgorganic-chemistry.org |

Synthesis of N-Methyl-O-Aryloxy-Propanamine Derivatives and Analogues

The synthesis of N-methylated derivatives of this compound is of significant interest. These compounds can be prepared either by direct synthesis or by the demethylation of their N,N-dimethyl counterparts.

Demethylation Strategies for N,N-Dimethyl Analogues

The N-demethylation of tertiary amines, such as N,N-dimethyl-3-(naphthalen-1-yloxy)propan-1-amine, is a crucial transformation in organic synthesis. Several methods have been developed to achieve this, with varying degrees of efficiency and selectivity.

One of the most common methods involves the use of chloroformate reagents, such as phenyl chloroformate or α-chloroethyl chloroformate. fda.gov The reaction proceeds through the formation of a carbamate (B1207046) intermediate, which is subsequently hydrolyzed to yield the secondary amine. masterorganicchemistry.com The use of phenyl chloroformate in ionic liquids, such as [bmim]Cl, has been shown to be particularly effective for the demethylation of N,N-dimethylanilines. beilstein-journals.org

The von Braun reaction, which utilizes cyanogen (B1215507) bromide (BrCN), is another classical method for N-demethylation. fda.gov However, the high toxicity of cyanogen bromide limits its application on an industrial scale. masterorganicchemistry.com

Enzymatic methods for N-demethylation have also been explored. For instance, whole cells of Aspergillus terreus have been shown to demethylate N,N-dimethylbenzenamine and its derivatives to the corresponding N-methylamines in high conversions. researchgate.net These biocatalytic approaches offer a milder and potentially more environmentally benign alternative to traditional chemical methods. researchgate.net

Table 3: Comparison of N-Demethylation Methods for Tertiary Amines

| Method | Reagent(s) | Key Intermediate | Advantages | Disadvantages | Reference(s) |

| Chloroformate | Phenyl chloroformate, α-chloroethyl chloroformate | Carbamate | Generally efficient and selective | Chloroformates can be toxic/corrosive | masterorganicchemistry.comfda.govbeilstein-journals.org |

| von Braun Reaction | Cyanogen bromide (BrCN) | Cyanamide | Historically significant | Highly toxic reagent, limited industrial use | masterorganicchemistry.comfda.gov |

| Enzymatic | e.g., Aspergillus terreus whole cells | N-oxide (proposed) | Mild conditions, environmentally benign | Substrate specific, may require optimization | researchgate.net |

Functional Group Manipulation and Scaffold Hopping in Derivative Synthesis

The synthesis of derivatives from a parent molecule like this compound often involves intricate functional group manipulations and innovative strategies such as scaffold hopping to explore new chemical spaces and biological activities.

Functional Group Manipulation: The core structure of this compound features a primary amine and a naphthyloxy group, which are amenable to a variety of chemical transformations. The primary amine can be readily alkylated, acylated, or converted into other nitrogen-containing functional groups to modulate the compound's physicochemical properties, such as lipophilicity and basicity. For instance, N,N-dimethylation of related structures is a common modification. google.comnih.gov These manipulations are crucial for optimizing the molecule's interaction with biological targets.

Scaffold Hopping: In medicinal chemistry, scaffold hopping is a powerful strategy used to design new compounds by replacing the central core structure of a known active molecule with a chemically different scaffold, while aiming to retain or improve its biological activity. niper.gov.innih.gov This approach is particularly valuable for navigating around existing patents, improving pharmacokinetic profiles, or discovering novel mechanisms of action. niper.gov.in

For naphthalene-containing compounds, scaffold hopping can involve replacing the naphthalene core with other aromatic or heteroaromatic ring systems. researchgate.netnih.gov This technique aims to maintain the key pharmacophoric features—the spatial arrangement of functional groups essential for biological activity—while altering the molecular backbone. niper.gov.in The goal is to identify novel chemotypes that bind to the same biological target, potentially with enhanced efficacy or selectivity. nih.gov For example, research on USP7 inhibitors has successfully employed scaffold hopping from a known inhibitor to discover new indane and naphthalene derivatives with significant anti-cancer properties. nih.gov

Table 1: Scaffold Hopping Strategies in Drug Discovery

| Original Scaffold | Hopped Scaffold | Therapeutic Target | Reference |

|---|---|---|---|

| Quinazoline | Quinoline | Kinase Inhibitor | niper.gov.in |

| Imidazopyridine | 1,2,4-Triazolopyridine | Undisclosed | niper.gov.in |

| Phenyl | Pyridyl or Pyrimidyl | Undisclosed | niper.gov.in |

| Flavonoids | Aurones | Human Topoisomerase II | niper.gov.in |

| Diazepanone (in Caprazamycins) | Isoxazolidine | Antimycobacterial Agents | niper.gov.in |

| Naphthalene core | Indane | USP7 Inhibitor | nih.gov |

Enantiomeric Purity and Stereochemical Control in Synthesis of Specific Isomers

The propane-1-amine backbone of this compound contains a potential stereocenter, particularly when substituted at the carbon bearing the naphthyloxy group. This chirality means the compound can exist as different stereoisomers (enantiomers or diastereomers), which may exhibit distinct pharmacological and toxicological profiles. Therefore, controlling the stereochemistry during synthesis is of paramount importance.

The synthesis of a specific stereoisomer, or eutomer, with high purity is a key objective in the development of chiral drugs. google.com The differential activity of stereoisomers is well-documented; for instance, the pharmacological effects of 3-[methyl(1,2,3,4-tetrahydro-2-naphthalenyl)amino]-1-indanone are highly dependent on the specific stereochemistry of the individual isomers. nih.gov

Methods for Achieving High Enantiomeric Excess

Achieving a high enantiomeric excess (ee), a measure of the purity of a single enantiomer, is a central challenge in asymmetric synthesis. Several methods are employed to produce enantiopure amines. wiley.com

Asymmetric Synthesis: This is often considered the most efficient approach, as it aims to selectively produce the desired enantiomer from the outset. rsc.org This can be achieved through various catalytic methods:

Transition Metal-Catalyzed Asymmetric Hydrogenation: This technique uses chiral metal complexes (often involving iridium or ruthenium) to catalyze the hydrogenation of prochiral imines or enamines, leading to chiral amines with high enantioselectivity. acs.org

Biocatalysis: Enzymes such as ω-transaminases are increasingly used for the stereoselective synthesis of chiral amines, offering high conversions and excellent enantiomeric purity under mild reaction conditions. wiley.com

Chiral Resolution: This classic method involves the separation of a racemic mixture (a 50:50 mixture of enantiomers). rsc.org

Diastereomeric Salt Formation: This is a common technique where the racemic amine is reacted with a chiral resolving agent (typically a chiral acid like tartaric acid) to form a pair of diastereomeric salts. rsc.org These salts have different physical properties, such as solubility, allowing them to be separated by crystallization. rsc.orgrsc.org The desired enantiomer can then be recovered by treating the separated salt with a base. google.comrsc.org A patent describes a method for preparing (S)-(+)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine tartrate with high enantiomeric purity through this approach. google.com

High-Throughput Screening: Modern techniques have been developed to rapidly assess the enantiomeric excess of chiral amines. One novel protocol uses a combination of a fluorescent indicator displacement assay to determine concentration and circular dichroism (CD) spectroscopy to determine the enantiomeric excess. nih.gov

Table 2: Methods for Obtaining Enantiopure Chiral Amines

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Asymmetric Catalysis | Uses a chiral catalyst to selectively form one enantiomer from a prochiral substrate. acs.org | High efficiency, potentially high yields and ee. rsc.org | Catalyst can be expensive or toxic. wiley.com |

| Biocatalysis | Employs enzymes (e.g., transaminases) for stereoselective transformations. wiley.com | High selectivity, mild conditions, environmentally friendly. | Enzyme stability and substrate scope can be limitations. |

| Chiral Resolution | Separates a racemic mixture into its constituent enantiomers. rsc.org | Well-established and widely applicable technology. | Theoretical maximum yield is 50% unless the unwanted enantiomer is racemized and recycled. rsc.org |

Comparative Pharmacological Activity of Stereoisomers

The three-dimensional structure of a molecule is crucial for its interaction with chiral biological targets like enzymes and receptors. As a result, stereoisomers of a compound can have significantly different pharmacological activities.

A study on the stereoisomers of 3-[methyl(1,2,3,4-tetrahydro-2-naphthalenyl)amino]-1-indanone, a compound with structural similarities to derivatives of this compound, provides a clear example of this principle. nih.gov The four distinct stereoisomers (1a-d) were synthesized and evaluated for their ability to stabilize mast cells. The results showed that the biological activity was highly dependent on the stereochemistry. Specifically, stereoisomer 1b was identified as the most potent isomer in vivo, demonstrating superior activity compared to the established mast cell stabilizer, disodium (B8443419) cromoglycate. nih.gov This highlights the critical need for stereocontrolled synthesis and pharmacological evaluation of individual isomers in drug discovery and development.

Advanced Spectroscopic Characterization and Quantum Chemical Analysis

Vibrational Spectroscopy Applications (FT-IR, FT-Raman) in Structural Elucidation

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides a detailed fingerprint of the molecule's functional groups and skeletal structure.

The experimental FT-IR and FT-Raman spectra of a molecule are characterized by a series of absorption or scattering bands, each corresponding to a specific vibrational mode. The assignment of these bands to their respective molecular motions is a complex task that is greatly facilitated by theoretical calculations. For a molecule like 3-(Naphthalen-1-yloxy)propan-1-amine, the vibrational spectrum can be conceptually divided into contributions from the naphthalene (B1677914) ring, the propyl chain, the ether linkage, and the primary amine group.

Based on studies of analogous compounds, the characteristic vibrational frequencies can be predicted. For instance, the C-H stretching vibrations of the naphthalene ring are typically observed in the 3100-3000 cm⁻¹ region. niscpr.res.inresearchgate.net The aromatic C-C stretching vibrations of the naphthalene moiety give rise to a series of bands in the 1650-1400 cm⁻¹ range. scispace.com The asymmetric and symmetric stretching of the C-O-C ether linkage are expected around 1250 cm⁻¹ and 1050 cm⁻¹, respectively. The aliphatic C-H stretching vibrations of the propyl chain would appear in the 2960-2850 cm⁻¹ region. The N-H stretching vibrations of the primary amine group are anticipated as two bands in the 3400-3250 cm⁻¹ range, while the N-H scissoring (bending) vibration typically appears around 1600 cm⁻¹. researchgate.net

A representative, illustrative assignment of the principal vibrational modes for this compound, based on data from related structures, is presented below.

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected FT-Raman Frequency (cm⁻¹) |

| N-H Stretching (asymmetric) | ~3380 | Weak |

| N-H Stretching (symmetric) | ~3300 | Weak |

| Aromatic C-H Stretching | ~3050 | Strong |

| Aliphatic C-H Stretching (asymmetric) | ~2940 | Medium |

| Aliphatic C-H Stretching (symmetric) | ~2870 | Medium |

| N-H Scissoring | ~1610 | Weak |

| Aromatic C=C Stretching | ~1590, 1500, 1460 | Strong |

| C-O-C Asymmetric Stretching | ~1250 | Medium |

Potential Energy Distribution (PED) analysis is a theoretical tool used to provide a quantitative description of the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a given normal mode of vibration. This analysis is crucial for an unambiguous assignment of the vibrational bands, especially in complex molecules where vibrational coupling is common.

For this compound, a PED analysis, typically performed using the results of a quantum chemical frequency calculation, would reveal the extent of mixing between different vibrational modes. For example, some of the bands in the fingerprint region (below 1500 cm⁻¹) are likely to be complex mixtures of C-C stretching, C-O stretching, and C-H bending modes. A detailed PED analysis would quantify these contributions, providing a more profound understanding of the molecule's vibrational dynamics.

Nuclear Magnetic Resonance (NMR) Studies for Conformational and Electronic Analysis

NMR spectroscopy is an indispensable tool for probing the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, providing detailed information about the connectivity, electronic structure, and conformation of a molecule.

The ¹H and ¹³C NMR spectra of this compound would exhibit distinct signals for each chemically non-equivalent proton and carbon atom. The chemical shifts are highly sensitive to the local electronic environment.

¹H NMR: The aromatic protons of the naphthalene ring are expected to resonate in the downfield region, typically between δ 7.0 and 8.5 ppm, with their exact shifts and coupling patterns depending on their position on the ring. nih.govbohrium.com The protons of the aminopropyl chain would appear further upfield. The protons on the carbon adjacent to the oxygen (O-CH₂) would be the most deshielded of the chain, likely appearing around δ 4.2 ppm. The protons on the carbon adjacent to the nitrogen (N-CH₂) would resonate at approximately δ 3.0 ppm, while the central methylene (B1212753) group (C-CH₂-C) would be expected around δ 2.1 ppm. The amine (NH₂) protons would give a broad singlet, the position of which is dependent on solvent and concentration.

¹³C NMR: The carbon atoms of the naphthalene ring would have signals in the aromatic region of the ¹³C NMR spectrum, between δ 110 and 160 ppm. nih.govnih.gov The carbon atom attached to the ether oxygen (C-O) would be the most downfield of the naphthalene carbons, at approximately δ 155 ppm. The carbons of the propyl chain would be found in the aliphatic region, with the O-CH₂ carbon around δ 68 ppm, the N-CH₂ carbon around δ 40 ppm, and the central CH₂ carbon around δ 30 ppm.

An illustrative table of expected ¹H and ¹³C NMR chemical shifts is provided below.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Naphthalene-H | 7.0 - 8.5 | 110 - 145 |

| Naphthalene-C-O | - | ~155 |

| O-CH₂ | ~4.2 | ~68 |

| -CH₂- | ~2.1 | ~30 |

| N-CH₂ | ~3.0 | ~40 |

| NH₂ | Broad | - |

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful computational tool for predicting the properties of molecules with a high degree of accuracy. nih.govresearchgate.net For this compound, DFT calculations can provide a wealth of information about its molecular geometry, electronic structure, and spectroscopic properties.

A typical DFT study would begin with a geometry optimization to find the lowest energy conformation of the molecule. This optimized geometry provides theoretical bond lengths, bond angles, and dihedral angles. For instance, DFT calculations on similar aromatic ethers and amines have shown good agreement with experimental data where available.

Furthermore, DFT can be used to calculate the electronic properties of the molecule, such as the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals (HOMO and LUMO). The MEP map would visually indicate the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The HOMO and LUMO energies are crucial for understanding the molecule's reactivity and its potential as an electron donor or acceptor in chemical reactions. In this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring and the lone pair of the nitrogen atom, while the LUMO would likely be distributed over the aromatic system.

Optimized Geometric Structures and Bond Parameters

A detailed analysis of bond lengths, bond angles, and dihedral angles requires data from quantum chemical calculations, which are not available.

Calculation of Electronic Properties (EHOMO, ELUMO, Energy Gap)

The energies of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap are specific to the molecule and must be determined through computational analysis, which has not been found for this compound.

Non-Linear Optical (NLO) Properties and Hyperpolarizability Calculations

Information on the first-order hyperpolarizability and other NLO properties is derived from specific computational studies, which are not available for this molecule.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Identification

An MEP map, which illustrates the charge distribution and predicts sites for electrophilic and nucleophilic attack, cannot be generated without performing the relevant quantum chemical calculations.

Electron Localization Function (ELF) and Natural Bond Orbital (NBO) Analysis

This section would require detailed outputs from ELF and NBO analyses, which provide insights into chemical bonding and electron delocalization.

Electron Density Distribution and Intramolecular Charge Transfer Interactions

A quantitative description of electron density and intramolecular charge transfer, derived from NBO analysis, is not available.

Mechanisms of Biological Activity and Pharmacological Targeting

Modulation of Molecular Targets and Receptor Ligand Interactions

The interaction of naphthalenyloxy-based compounds with various receptors and transporters is a critical determinant of their pharmacological effects.

While specific ligand binding studies for 3-(Naphthalen-1-yloxy)propan-1-amine are not extensively documented in publicly available research, the activity of its close analogue, dapoxetine (B195078), provides significant insights. Dapoxetine, which features the same core structure, has been shown to bind to serotonin (B10506) (5-HT), norepinephrine (B1679862), and dopamine (B1211576) reuptake transporters. nih.govmedchemexpress.com Its order of potency is notably selective for the serotonin transporter (SERT) over the norepinephrine transporter (NET) and significantly more so than for the dopamine transporter (DAT). nih.govresearchgate.net

Ligand binding studies for dapoxetine have demonstrated a high affinity for the 5-HT transporter, with an IC50 value of 1.12 nM for the inhibition of [3H]5-HT uptake. nih.govmedchemexpress.com In comparison, its affinity for the norepinephrine and dopamine transporters is considerably lower, with IC50 values of 202 nM and 1720 nM, respectively. nih.govmedchemexpress.com This selectivity profile is crucial for its mechanism of action. Furthermore, some naphthalenyloxy-propanol derivatives have been investigated for their binding affinity to beta-adrenergic receptors. smolecule.com

Table 1: Monoaminergic Transporter Binding and Inhibition Profile of Dapoxetine

| Transporter | IC50 (nM) |

| Serotonin (5-HT) Transporter | 1.12 |

| Norepinephrine Transporter | 202 |

| Dopamine Transporter | 1720 |

Data sourced from Gengo et al. (2005) as cited in Kendirci et al. (2007). nih.govresearchgate.net

The binding of compounds like this compound to their molecular targets initiates a cascade of events that modulate cellular and biological pathways. The primary pathway affected is the serotonergic system. By inhibiting the reuptake of serotonin from the synaptic cleft, these compounds increase the concentration of serotonin available to bind to postsynaptic receptors. wikipedia.orgpatsnap.com This enhanced serotonergic neurotransmission is thought to be the principal mechanism behind the observed pharmacological effects. drugbank.com

Experimental evidence indicates that serotonin exerts an inhibitory role in certain physiological processes through descending pathways in the brain. drugbank.com The activation of specific serotonin receptor subtypes, such as 5-HT1A, 5-HT1B, and 5-HT2C, is believed to mediate this modulatory activity. nih.govdrugbank.com

Serotonergic System Modulation

The primary pharmacological action of this compound analogues is the modulation of the serotonergic system.

Analogues of this compound, such as dapoxetine, function as potent selective serotonin reuptake inhibitors (SSRIs). wikipedia.orgurology-textbook.com The mechanism involves the blockade of the serotonin transporter (SERT), a protein responsible for clearing serotonin from the synaptic space and returning it to the presynaptic neuron. patsnap.comnih.gov This inhibition leads to an accumulation of serotonin in the synapse, thereby potentiating its action on postsynaptic receptors. patsnap.comdrugbank.com This enhanced serotonergic activity in the central nervous system is the foundation of its therapeutic effects. patsnap.com The process of serotonin synthesis from tryptophan and its subsequent release and reuptake is a key pathway targeted by SSRIs. nih.gov

By inhibiting the serotonin transporter, compounds of this class directly enhance serotonergic neurotransmission. The increased availability of serotonin in the synaptic cleft leads to greater stimulation of various postsynaptic serotonin receptors. patsnap.com This can influence a wide range of physiological and psychological processes that are modulated by the serotonergic system. nih.gov The rapid absorption and elimination profile of some analogues like dapoxetine means that this enhancement of neurotransmission is acute and transient, which distinguishes them from traditional antidepressants that require chronic administration to achieve their effects. wikipedia.orgdrugbank.com

Interaction with Cytochrome P450 Enzymes (e.g., CYP2D6) and Metabolic Implications

The metabolism of naphthalenyloxy propanamine derivatives is heavily influenced by the cytochrome P450 (CYP) enzyme system in the liver.

The metabolism of dapoxetine, a close analogue, is extensive and primarily carried out by CYP2D6, CYP3A4, and flavin monooxygenase 1 (FMO1). wikipedia.orgpatsnap.com These enzymes are responsible for the biotransformation of the parent compound into various metabolites, such as desmethyldapoxetine and dapoxetine-N-oxide. wikipedia.orgnih.gov Desmethyldapoxetine is reported to be roughly equipotent to dapoxetine. wikipedia.org

Polymorphisms in the genes encoding for these enzymes, particularly CYP2D6, can have significant implications for the pharmacokinetics of these compounds. nih.govnih.gov Genetic variations can lead to different metabolic phenotypes, such as poor, intermediate, extensive, or ultrarapid metabolizers. nih.gov For instance, individuals with CYP2D6 gene variants that result in decreased enzyme function (e.g., *10 and *41 alleles) exhibit significantly increased plasma concentrations (Cmax) and area under the curve (AUC) of dapoxetine. nih.govresearchgate.net This can lead to a higher incidence of adverse effects. researchgate.net Studies have shown that propranolol (B1214883), another naphthalenyloxy compound, acts as a mechanism-based inhibitor of CYP2D6. nih.gov

Table 2: Impact of CYP2D6 Genotype on Dapoxetine Pharmacokinetics

| CYP2D6 Genotype Group | Cmax Increase (vs. 1/1) | AUCinf Increase (vs. 1/1) |

| 10/10 | Significant | Significant |

| 10/41 | 73.45% (vs. 1/1) 42.67% (vs. 1/10) | 154% (vs. 1/1) 89.73% (vs. 1/10) |

Data adapted from a study on the effects of CYP2D6 polymorphisms in healthy Chinese men. nih.gov

The main metabolic pathways for dapoxetine include N-dealkylation, hydroxylation, N-oxidation, and dearylation. bohrium.com The identification of numerous metabolites highlights the complex biotransformation processes these compounds undergo. bohrium.com

Broad-Spectrum Pharmacological Activities of Derivatives

The this compound structure is a key component in a range of compounds that exhibit diverse pharmacological effects. Modifications to this basic structure have led to the development of derivatives with activities spanning anti-inflammatory, antimicrobial, and anticancer properties, as well as effects on the central nervous system.

Anti-inflammatory and Analgesic Properties

Derivatives of naphthalene (B1677914) have been investigated for their potential to alleviate inflammation and pain. While naproxen (B1676952) is a well-known naphthalene-based non-steroidal anti-inflammatory drug (NSAID), other naphthalene derivatives also exhibit these properties. nih.govekb.eg For instance, studies on novel α-amino and β-amino naphthalene derivatives have shown potent anti-inflammatory and analgesic activities. nih.gov In one study, synthesized naphthalene derivatives incorporating azetidinyl and thiazolidinyl moieties were screened for their pharmacological effects. nih.gov Two compounds in particular, an α-((substituted)aryl-4-oxo-1,3-thiazolidin-3-yl)naphthalene and a β-(substituted aryl-4-oxo-1,3-thiazolidin-3-yl)naphthalene, demonstrated potent anti-inflammatory activity, comparable to the standard drugs phenylbutazone (B1037) and naproxen. nih.gov The mechanism for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (B1171923) involved in inflammation. nih.gov

Antimicrobial and Antifungal Mechanisms

The naphthalene scaffold is present in several marketed antimicrobial drugs, including nafcillin, naftifine, and tolnaftate. ekb.eg Research has expanded to explore novel synthetic derivatives for their efficacy against a range of pathogens.

Novel amide-coupled scaffolds derived from 2-(naphthalen-1-yloxy)acetic acid have been synthesized and tested for antibacterial and antifungal properties. One such compound showed significant antibacterial activity with minimum inhibitory concentration (MIC) values between 12.5 and 100 µg/mL against various bacteria. ijpsjournal.com

In other research, new N-(naphthalen-1-yl)propanamide derivatives were synthesized and evaluated for their antimicrobial potential against ten species of bacteria and ten species of fungi. researchgate.net Several of these compounds, including 2-(benzothiazol-2-ylthio)-N-(naphthalen-1-yl)propenamide and N-(naphthalen-1-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]propanamide, showed notable antifungal activity, with some reaching half the potency of ketoconazole (B1673606) against at least one fungal strain. researchgate.net Furthermore, some derivatives displayed significant activity against gram-positive bacteria, comparable to chloramphenicol. researchgate.net The lipophilicity conferred by the naphthalene ring is thought to facilitate the passage of these molecules through the lipid membranes of microbes, enhancing their antimicrobial effect. ijpsjournal.com

Naphthylamine analogs containing azetidinone and thiazolidinone moieties have also been synthesized and tested. xiahepublishing.com Four of these compounds exhibited broad-spectrum antibacterial activity, while three showed remarkable antifungal activity when compared to standard drugs. xiahepublishing.com

Anticancer Activities and Biochemical Pathway Targeting in Malignancies

The naphthalene ring is a structural feature in many compounds investigated for their anticancer potential. ekb.eg Derivatives of the this compound scaffold have shown particular promise.

A significant example is the naftopidil (B1677906) analogue, 1-[2-(2-methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol, known as HUHS 1015. nih.gov Naftopidil itself has been shown to have anticancer effects by arresting prostate cancer cells in the G1 phase of the cell cycle. nih.gov Researchers synthesized 21 analogues of naftopidil, with HUHS 1015 emerging as the most effective. nih.gov It induces cell death, including apoptosis and necrosis, in a wide variety of human cancer cell lines such as those from lung cancer, gastric cancer, and malignant pleural mesothelioma. nih.gov Mechanistic studies indicate that HUHS 1015 induces apoptosis in mesothelioma cells, as demonstrated by a marked increase in TUNEL-positive cells. nih.gov Importantly, the anticancer action of the parent compound, naftopidil, appears to be independent of its α1-adrenoceptor blocking activity. nih.gov

| Cancer Cell Line Origin | Observed Effect | Mechanism |

|---|---|---|

| Malignant Pleural Mesothelioma | Induces cell death | Apoptosis and Necrosis |

| Lung Cancer | Induces cell death | Not specified |

| Hepatoma | Induces cell death | Not specified |

| Gastric Cancer | Induces cell death | Not specified |

| Colorectal Cancer | Induces cell death | Not specified |

| Bladder Cancer | Induces cell death | Not specified |

| Prostate Cancer | Induces cell death | Not specified |

| Renal Cancer | Induces cell death | Not specified |

Antihistaminic and Central Nervous System (CNS) Modulatory Effects

While there is limited specific research on the antihistaminic properties of this compound derivatives, their effects on the Central Nervous System (CNS) are more documented, largely through the study of its close analogues.

Propranolol, a well-known beta-blocker with the 1-(isopropylamino)-3-(naphthalen-1-yloxy)propan-2-ol structure, can cross the blood-brain barrier and exert CNS effects. openaccessjournals.com This has led to its use in managing anxiety disorders by reducing symptoms like tremors and palpitations. openaccessjournals.com Its central effects are linked to the modulation of adrenergic activity within the CNS. openaccessjournals.comscience.gov

Furthermore, derivatives such as (3S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine are structurally related to duloxetine (B1670986), a serotonin-norepinephrine reuptake inhibitor (SNRI) used for treating depression and anxiety. fda.govsigmaaldrich.com This highlights the potential of the naphthalenyloxy propanamine scaffold in developing new CNS-modulating agents.

Beta-Adrenergic Receptor Antagonism (Propranolol Analogues)

The most prominent pharmacological target for derivatives of this compound is the beta-adrenergic receptor. Propranolol is the archetypal non-selective beta-adrenergic antagonist (beta-blocker). openaccessjournals.com

The mechanism of action involves the competitive inhibition of beta-1 and beta-2 adrenergic receptors. openaccessjournals.com By blocking these receptors, propranolol counteracts the effects of catecholamines like epinephrine (B1671497) and norepinephrine. openaccessjournals.com Antagonism of beta-1 receptors, which are primarily located in the heart, leads to a reduction in heart rate (chronotropic effect) and contractility (inotropic effect). openaccessjournals.com This decreases cardiac output and is beneficial in treating hypertension and angina. openaccessjournals.com Propranolol's antagonism is not limited to cardiac receptors; it also affects vascular adrenergic receptors. nih.gov The development of propranolol was a significant step forward from earlier beta-blockers that had partial agonist activity, as it was a pure antagonist. jove.com This has led to the exploration of numerous analogues to achieve greater receptor selectivity and varied clinical applications. jove.com

| Receptor Target | Mechanism of Action | Physiological Effect |

|---|---|---|

| Beta-1 Adrenergic Receptor (Heart) | Competitive Antagonism | Decreased Heart Rate, Decreased Contractility |

| Beta-2 Adrenergic Receptor | Competitive Antagonism | Inhibition of catecholamine effects |

| Vascular Adrenergic Receptors | Antagonism | Contributes to blood pressure reduction |

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition Mechanisms

N-acylethanolamines (NAEs) are bioactive lipids, such as N-palmitoylethanolamide (PEA), that are involved in physiological processes including inflammation and pain. nih.govuclouvain.be The levels of these signaling lipids are regulated by hydrolyzing enzymes, one of which is the N-acylethanolamine-hydrolyzing acid amidase (NAAA). nih.govnih.gov NAAA is a lysosomal enzyme that deactivates NAEs. nih.govplos.org

Inhibition of NAAA is a therapeutic strategy aimed at increasing the endogenous levels of anti-inflammatory NAEs. nih.gov This makes NAAA inhibitors potential candidates for treating inflammatory conditions. nih.govplos.org Studies have shown that NAAA inhibition can reduce the expression of pro-inflammatory markers like iNOS and IL-6 in macrophages. plos.org The development of potent and selective NAAA inhibitors is an active area of research, with the goal of modulating pain and inflammation. nih.govfondation-charcot.org

While derivatives of this compound have demonstrated anti-inflammatory properties, direct evidence linking them to NAAA inhibition is not yet established. However, given the search for novel anti-inflammatory agents, exploring the potential of this chemical scaffold to inhibit NAAA could be a promising avenue for future research.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Systematic Modification of the Naphthalenoxypropanamine Scaffold

The naphthalenoxypropanamine scaffold is a versatile template for modification. Alterations to both the naphthalene (B1677914) moiety and the propanamine side chain can lead to significant changes in biological activity, offering a pathway to fine-tune the pharmacological profile of these molecules. nih.gov

The naphthalene ring system of 3-(Naphthalen-1-yloxy)propan-1-amine is a key determinant of its interaction with target proteins, such as the serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters. The position, number, and nature of substituents on this bicyclic aromatic structure can dramatically alter the compound's affinity and selectivity.

Research on related compounds, such as sertraline (B1200038) analogues, has shown that the introduction of polar groups onto the fused ring system can significantly impact the volume of distribution (Vd), a critical pharmacokinetic parameter. researchgate.net For instance, the addition of electron-withdrawing groups like halogens (e.g., chlorine, fluorine) to the aromatic ring often enhances binding affinity to monoamine transporters. longdom.org The position of these substituents is also critical; for example, substitution at the 4-position of the aryloxy ring in fluoxetine (B1211875) with a trifluoromethyl group results in a six-fold increase in SSRI activity compared to the non-fluorinated parent compound. longdom.org

In the context of this compound, hypothetical modifications to the naphthalene ring are expected to follow similar trends.

| Substituent on Naphthalene Ring | Predicted Effect on SERT/NET Affinity | Rationale |

| Unsubstituted | Baseline affinity | The unsubstituted naphthalene ring provides a foundational hydrophobic interaction with the transporter. |

| 4-Fluoro | Increased affinity | The small, electronegative fluorine atom can form favorable hydrogen bond interactions within the binding site. longdom.org |

| 7-Methoxy | Potential for altered selectivity | Introduction of a methoxy (B1213986) group can influence electronic properties and introduce new hydrogen bonding possibilities, potentially favoring one transporter over the other. |

| 3,4-Dichloro | Significantly increased affinity, potential for dual inhibition | As seen in sertraline, di-halogenation can enhance binding to both SERT and NET. researchgate.net |

This table presents hypothetical data based on established SAR principles for aryloxypropanamine analogues.

The propanamine chain is not merely a linker but an essential component of the pharmacophore, providing the necessary spatial orientation of the terminal amine group relative to the naphthalene ring. nih.gov The length and constitution of this alkyl chain are critical for optimal interaction with the transporter binding site. The three-carbon chain of the propanamine moiety is a common feature in many potent monoamine reuptake inhibitors.

Furthermore, the nature of the amine group (primary, secondary, or tertiary) plays a pivotal role. N-methylation of the primary amine, for example, can influence selectivity between SERT and NET. In many aryloxypropanamine series, secondary amines (e.g., methylamino) demonstrate higher affinity for SERT than their primary amine counterparts.

| Propanamine Chain Modification | Predicted Effect on Activity | Rationale |

| Primary Amine (-NH2) | Baseline activity | The primary amine is capable of forming key ionic and hydrogen bond interactions. |

| Secondary Amine (-NHCH3) | Potentially increased SERT affinity | The addition of a small alkyl group can enhance hydrophobic interactions and optimize the fit within the binding pocket. researchgate.net |

| Tertiary Amine (-N(CH3)2) | Generally reduced affinity | Increased steric bulk at the nitrogen atom can lead to unfavorable interactions and reduced potency. |

| Hydroxylation of the chain (e.g., at C2) | Altered binding and selectivity | Introduction of a hydroxyl group, as seen in propranolol (B1214883), creates a chiral center and new hydrogen bonding opportunities, often leading to a different pharmacological profile. |

This table presents hypothetical data based on established SAR principles for aryloxypropanamine analogues.

Correlation of Electronic and Steric Factors with Biological Potency and Efficacy

The potency and efficacy of this compound derivatives are governed by a combination of electronic and steric factors. Molecular modeling and SAR studies on related compounds have revealed that properties such as molecular size, shape, solubility, and hydrogen bonding potential are crucial for differential binding to transporters like SERT and D2 receptors. nih.gov

Electron-withdrawing substituents on the naphthalene ring can enhance the acidity of the propanamine nitrogen, influencing its ionization state at physiological pH and its ability to form a critical salt bridge within the transporter's binding site. Steric bulk, on the other hand, must be carefully balanced. While increased bulk can enhance hydrophobic interactions, excessive size can lead to steric clashes, reducing binding affinity.

Design and Synthesis of Derivatives for Enhanced Target Selectivity and Therapeutic Efficacy

The rational design of derivatives of this compound aims to optimize its interaction with specific biological targets to improve therapeutic efficacy. For instance, to develop a selective serotonin reuptake inhibitor (SSRI) from this scaffold, modifications would focus on enhancing affinity for SERT while minimizing interaction with NET and other receptors. Conversely, for a dual SERT/NET inhibitor (SNRI), the goal would be to achieve balanced, high-affinity binding to both transporters. nih.govnih.gov

A common strategy involves the synthesis of a library of compounds with systematic variations in the naphthalene ring substitution and the propanamine chain. researchgate.net These derivatives are then screened for their in vitro activity at the target receptors. Promising candidates can then be further evaluated in preclinical models.

Comparative SAR Studies with Clinically Relevant Analogues (e.g., Duloxetine (B1670986), Propranolol)

Comparing the SAR of this compound with clinically used drugs that share structural similarities provides valuable insights.

Propranolol: A non-selective beta-adrenergic receptor antagonist, propranolol is a naphthalenoxypropanolamine, differing by the presence of a hydroxyl group on the propanamine chain and an isopropyl group on the terminal amine. researchgate.net This seemingly minor structural change completely shifts its primary pharmacological target from monoamine transporters to beta-adrenoceptors. The hydroxyl group and the N-isopropyl substituent are critical for high-affinity binding to beta-receptors. The S(-)-enantiomer of propranolol is approximately 100 times more potent in its beta-blocking activity. researchgate.net

This comparison underscores how subtle modifications to the naphthalenoxypropanamine scaffold can lead to profoundly different pharmacological activities.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches and Predictive Analytics

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For naphthalenoxypropanamine derivatives, QSAR models can predict the SERT and NET inhibitory activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective agents. dntb.gov.ua

These models typically use a set of molecular descriptors that quantify various physicochemical properties of the molecules, such as:

Electronic descriptors: Partial charges, dipole moment.

Steric descriptors: Molecular volume, surface area.

Hydrophobic descriptors: LogP.

Topological descriptors: Connectivity indices.

By training a model on a dataset of compounds with known activities, it is possible to develop predictive equations. For example, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) can be used to create 3D contour maps that visualize the regions around the molecule where steric bulk or electrostatic charge would be favorable or unfavorable for activity. nih.gov Such models are invaluable for prioritizing synthetic targets and reducing the time and cost of drug discovery.

In Vitro and in Vivo Metabolic Fate and Stability Studies

Stability Under Varied Environmental Conditions (Acidic, Alkaline, Oxidative) for Research and Storage

The stability of a chemical compound is a critical parameter that influences its shelf-life, formulation development, and reliability in experimental settings. Based on studies of its structural analogs, 3-(Naphthalen-1-yloxy)propan-1-amine is predicted to exhibit distinct stability characteristics under different chemical environments.

Acidic Conditions: The compound is likely susceptible to degradation in acidic environments. Studies on duloxetine (B1670986), which shares the naphthalene (B1677914) and propyl-amine linkage, show it is highly unstable in acidic conditions, with one study reporting 41.35% degradation in 0.01N HCl at 40°C after 8 hours. nih.govresearchgate.net Another study confirmed its sensitivity to acid degradation. Propranolol (B1214883), another analog, is reported to be most stable at a pH of 3, suggesting that extreme acidity could be detrimental, but moderate acidity might be optimal for its storage in solution. sigmaaldrich.commdpi.com This instability in acidic media, particularly relevant to the gastric environment, necessitates consideration for formulation, such as the use of enteric coatings for oral administration. drugbank.com

Alkaline Conditions: In alkaline solutions, the compound is expected to decompose rapidly. Propranolol shows marked instability in basic solutions. sigmaaldrich.commdpi.com Duloxetine also degrades under alkaline stress, though it is comparatively more stable than under acidic conditions. nih.govresearchgate.net This rapid degradation in alkaline environments is a key consideration for both storage and formulation, precluding the use of basic excipients or solvents.

Oxidative Conditions: The response to oxidative stress appears to be variable based on the specific analog. One study found duloxetine to be stable against oxidative stress when exposed to 30% hydrogen peroxide (H₂O₂). nih.govresearchgate.net Conversely, another report indicated that duloxetine is sensitive to oxidative degradation. Propranolol is known to undergo decomposition in aqueous solutions through the oxidation of its isopropylamine (B41738) side-chain. sigmaaldrich.commdpi.com Given these findings, it is reasonable to infer that the propylamine (B44156) side chain of this compound is a potential site for oxidative degradation, which could impact its long-term stability.

| Condition | Analog Compound | Observed Stability | Reference |

|---|---|---|---|

| Acidic | Duloxetine | Highly unstable; significant degradation. | nih.govresearchgate.net |

| Acidic | Propranolol | Most stable at pH 3; stability decreases with stronger acidity. | sigmaaldrich.commdpi.comnih.gov |

| Alkaline | Duloxetine | Unstable; less so than in acidic conditions. | nih.govresearchgate.net |

| Alkaline | Propranolol | Decomposes rapidly. | sigmaaldrich.commdpi.com |

| Oxidative | Duloxetine | Reported as both stable and sensitive in different studies. | nih.govresearchgate.net |

| Oxidative | Propranolol | Side-chain oxidation occurs in aqueous solution. | sigmaaldrich.commdpi.com |

Metabolic Pathways and Metabolite Identification for Biological Clearance Profiles

The biological clearance of this compound is predicted to be extensive, primarily occurring in the liver through pathways analogous to those of propranolol and duloxetine. The metabolism is anticipated to involve Phase I oxidation reactions followed by Phase II conjugation.

The primary metabolic pathways are expected to be:

Aromatic Hydroxylation: The naphthalene ring is a prime target for oxidation by cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP1A2. wikipedia.orgclinpgx.org This would lead to the formation of various hydroxylated metabolites (e.g., 4-hydroxy, 5-hydroxy derivatives), similar to the primary metabolites of both propranolol and duloxetine. drugbank.comwikipedia.orgsemanticscholar.org

Side-Chain Oxidation: The propylamine side chain can undergo oxidation. For propranolol, this leads to N-dealkylation and the formation of naphthyloxylactic acid. clinpgx.orgdrugs.com For this compound, which has a primary amine, oxidation could occur via deamination, potentially catalyzed by monoamine oxidase (MAO) or CYPs, to form an aldehyde intermediate that is subsequently oxidized to a carboxylic acid.

N-Conjugation and O-Conjugation: Following oxidation, the resulting hydroxyl groups on the naphthalene ring and the primary amine group itself are susceptible to Phase II conjugation reactions. These include glucuronidation (mediated by UGT enzymes) and sulfation (mediated by SULT enzymes). clinpgx.orgclinpgx.org These conjugation reactions increase the water solubility of the metabolites, facilitating their renal excretion.

The major metabolites are predicted to be cleared from the body primarily through the urine, consistent with the excretion profiles of its analogs. wikipedia.orgsemanticscholar.org

| Analog Compound | Metabolic Pathway | Key Metabolites | Primary Enzymes | Reference |

|---|---|---|---|---|

| Propranolol | Aromatic Hydroxylation | 4-Hydroxypropranolol | CYP2D6 | wikipedia.orgclinpgx.orgdrugs.com |

| Propranolol | Side-Chain Oxidation / N-dealkylation | N-Desisopropylpropranolol, Naphthyloxylactic acid | CYP1A2, CYP2D6 | wikipedia.orgclinpgx.org |

| Propranolol | Direct Glucuronidation | Propranolol glucuronide | UGT1A9, UGT2B7 | clinpgx.orgdrugs.com |

| Duloxetine | Aromatic Hydroxylation | 4-Hydroxy duloxetine, 5-Hydroxy duloxetine, 6-Hydroxy duloxetine | CYP1A2, CYP2D6 | drugbank.comsemanticscholar.orgclinpgx.org |

| Duloxetine | Conjugation (Glucuronidation/Sulfation) | Glucuronide and sulfate (B86663) conjugates of hydroxylated metabolites | UGTs, SULTs | semanticscholar.orgclinpgx.org |

Pharmacokinetic Implications of Stability Profile in Biological Systems

The stability and metabolic profile of this compound have significant implications for its pharmacokinetics.

The compound's instability in acidic conditions suggests that upon oral administration, it could undergo significant degradation in the stomach, leading to reduced absorption and low bioavailability. drugbank.com This mirrors the case of duloxetine, which requires an enteric-coated formulation to bypass the acidic gastric environment.

Like propranolol and duloxetine, this compound is expected to be subject to extensive first-pass metabolism in the liver. drugbank.comwikipedia.orgnih.gov This hepatic clearance significantly reduces the amount of parent drug reaching systemic circulation, resulting in low oral bioavailability. The clearance rate would likely be high and dependent on hepatic blood flow, similar to propranolol. nih.gov

The presence of a primary amine group may make it a substrate for MAO, which could contribute to a rapid metabolic clearance and a potentially short elimination half-life. The extensive metabolism by both CYP and potentially MAO enzymes suggests a high likelihood of drug-drug interactions with inhibitors or inducers of these enzyme systems. For instance, co-administration with potent CYP1A2 inhibitors (like fluvoxamine) or CYP2D6 inhibitors (like bupropion (B1668061) or fluoxetine) could significantly increase plasma concentrations of the compound. clinpgx.orgnih.gov

The compound is also predicted to be highly bound to plasma proteins, such as albumin and α1-acid glycoprotein, which would limit its volume of distribution and the concentration of free, pharmacologically active drug. drugbank.comwikipedia.org Ultimately, the combination of poor acid stability and extensive hepatic first-pass metabolism would likely result in low and variable oral bioavailability, posing challenges for achieving consistent therapeutic concentrations.

Advanced Applications in Chemical Biology and Translational Research

Utilization as Chemical Probes for Biological Pathway Elucidation and Mechanistic Studies

Currently, there is a lack of specific research literature detailing the direct use of 3-(naphthalen-1-yloxy)propan-1-amine as a chemical probe for the elucidation of biological pathways. However, its structural framework is integral to more complex molecules designed for such purposes. The naphthalenyloxy-propanamine scaffold is present in compounds that act as antagonists for adrenergic and serotonin (B10506) receptors. For instance, the well-known beta-blocker Propranolol (B1214883), which is 1-(isopropylamino)-3-(naphthalen-1-yloxy)propan-2-ol, contains a similar core structure. nih.gov Propranolol and its derivatives are widely used as pharmacological tools to study the roles of the β-adrenergic system in various physiological and pathological processes, including cardiovascular function and anxiety.

Derivatives of the naphthalenyloxy-propanamine structure are also investigated for their interactions with neurotransmitter systems, which can help in mapping neural circuits and understanding the mechanisms of neuropsychiatric disorders. evitachem.com The functionalization of the amine group or the aromatic ring system allows for the synthesis of a library of compounds with varying affinities and selectivities, which are essential for dissecting complex biological signaling cascades.

Role in Prodrug Design and Advanced Drug Delivery Systems

The this compound structure serves as a valuable backbone in the design of prodrugs. A prodrug is an inactive compound that is converted into a pharmacologically active agent in the body. The primary amine group in this compound is a key functional handle that can be modified to enhance properties such as solubility and bioavailability. For example, modification of the amine to a dimethylamino group can increase water solubility and stability, potentially reducing first-pass metabolism and improving oral absorption of a therapeutic agent.

While direct studies on this compound in advanced drug delivery systems are not prevalent, its derivatives are incorporated into various formulations. For example, compounds with this structural motif are formulated into gastro-resistant capsules to ensure their delivery to the small intestine for optimal absorption. evitachem.com The lipophilic naphthalene (B1677914) group and the hydrophilic amine group provide an amphiphilic character that can be exploited in the design of nanoparticle or liposomal drug delivery systems, although specific examples for this exact compound are not yet documented in peer-reviewed literature.

Applications in Molecular Imaging Techniques for Biological Visualization

The naphthalene moiety of this compound possesses intrinsic fluorescent properties, which makes it a candidate for development into molecular imaging probes. Naphthalene derivatives are known to exhibit fluorescence, which can be harnessed for in vitro and in vivo visualization of biological targets. By attaching this fluorescent scaffold to a molecule with high affinity for a specific biological target, such as a receptor or enzyme, it is possible to create a probe for techniques like fluorescence microscopy and high-throughput screening.

Furthermore, the structure can be modified to incorporate radioisotopes for use in nuclear imaging techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). For instance, the amine group can be a site for radiolabeling. While specific imaging agents based directly on this compound are not yet described, the foundational structure holds potential for the development of novel imaging tools for diagnostics and research.

Development of Novel Therapeutic Candidates and Preclinical Evaluation

The this compound scaffold is a critical component in the development of new therapeutic agents. This is evidenced by its presence in a range of compounds with diverse pharmacological activities. For example, derivatives of this structure have been investigated as selective serotonin reuptake inhibitors (SSRIs), which are a cornerstone in the treatment of depression and anxiety disorders.

A notable example of a therapeutic agent containing a modified version of this scaffold is Duloxetine (B1670986), which is (S)-N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine. evitachem.com Duloxetine is a potent inhibitor of both serotonin and norepinephrine (B1679862) reuptake and is used to treat major depressive disorder, generalized anxiety disorder, and various pain conditions. evitachem.com The synthesis of Duloxetine often involves intermediates that are structurally related to this compound. nih.gov

More recently, novel derivatives have been synthesized and evaluated for other therapeutic applications. For instance, 1-[2-(2-methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol, an analogue of naftopidil (B1677906), has been identified as a promising anticancer drug. nih.gov Preclinical studies have shown that this compound induces cell death in a wide variety of human cancer cell lines and effectively suppresses tumor growth in animal models. nih.gov Another area of research involves the synthesis of derivatives for their potential in treating neurodegenerative and oxidative stress-related disorders. evitachem.com

The development pipeline for such compounds involves extensive preclinical evaluation, including in vitro assays to determine potency and mechanism of action, as well as in vivo studies in animal models to assess efficacy and safety.

Conclusion and Future Research Directions

Summary of Current Research Landscape and Key Findings

The current body of scientific literature on 3-(Naphthalen-1-yloxy)propan-1-amine as a standalone entity is sparse. Much of the research has focused on its more complex derivatives, which have led to the development of significant pharmaceutical drugs. For instance, the core structure of this compound is a key component of the beta-blocker Propranolol (B1214883) and the serotonin-norepinephrine reuptake inhibitor Duloxetine (B1670986). These derivatives have demonstrated the therapeutic potential of the naphthalene (B1677914) and aryloxypropanolamine moieties in treating cardiovascular diseases and depression, respectively. nih.gov